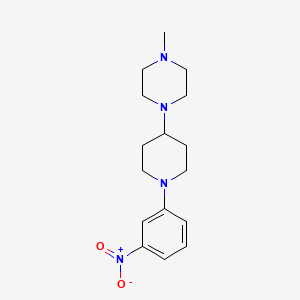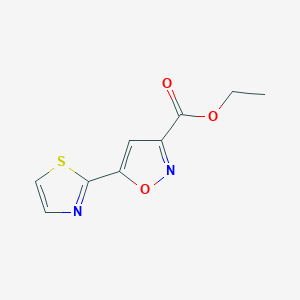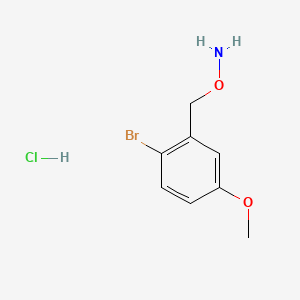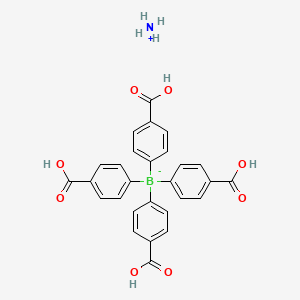![molecular formula C5H6BF3KN B13705609 Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
Potassium [(2-Pyrrolyl)methyl]trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [(2-Pyrrolyl)methyl]trifluoroborate is a specialized organoboron compound that has gained attention in the field of organic chemistry. This compound is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium [(2-Pyrrolyl)methyl]trifluoroborate can be synthesized through several methods. One common approach involves the reaction of pyrrole with potassium trifluoroborate under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and precise control over reaction parameters further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [(2-Pyrrolyl)methyl]trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.
Substitution Reactions: It can also undergo substitution reactions, where the trifluoroborate group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF).
Conditions: Reactions typically occur under mild to moderate temperatures, often in the range of 25-80°C.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Wissenschaftliche Forschungsanwendungen
Potassium [(2-Pyrrolyl)methyl]trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium [(2-Pyrrolyl)methyl]trifluoroborate exerts its effects primarily involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the pyrrolyl group to the electrophilic partner, typically an aryl or vinyl halide, in the presence of a palladium catalyst. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophilic partner.
Transmetalation: The trifluoroborate group transfers the pyrrolyl group to the palladium center.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Potassium [(2-Pyrrolyl)methyl]trifluoroborate can be compared with other potassium trifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
What sets this compound apart is its ability to introduce the pyrrolyl group into organic molecules, which is valuable for synthesizing heterocyclic compounds. This unique feature makes it particularly useful in the synthesis of pharmaceuticals and natural product analogs .
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.
Eigenschaften
Molekularformel |
C5H6BF3KN |
|---|---|
Molekulargewicht |
187.01 g/mol |
IUPAC-Name |
potassium;trifluoro(1H-pyrrol-2-ylmethyl)boranuide |
InChI |
InChI=1S/C5H6BF3N.K/c7-6(8,9)4-5-2-1-3-10-5;/h1-3,10H,4H2;/q-1;+1 |
InChI-Schlüssel |
ABWZFMJTYCCMAA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1=CC=CN1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine](/img/structure/B13705541.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)
![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)








